molecular formula C16H16O5 B8249534 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone CAS No. 111316-17-7

4,2',4'-Trihydroxy-6'-methoxydihydrochalcone

Cat. No.: B8249534
CAS No.: 111316-17-7
M. Wt: 288.29 g/mol
InChI Key: PDZBWDAJMIPJSK-UHFFFAOYSA-N
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Description

4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone is a chemical compound belonging to the chalcone family. Chalcones are a type of natural phenolic compound characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound has the molecular formula C16H16O5 and is known for its various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves 2,4-dihydroxy-6-methoxybenzaldehyde and 4-hydroxyacetophenone under basic conditions .

Industrial Production Methods

The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone
  • 2’,6’-Dihydroxy-4’-methoxydihydrochalcone
  • 4,2’,6’-Trihydroxy-4’-methoxydihydrochalcone

Uniqueness

4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chalcones. Its methoxy group at the 6’ position and hydroxyl groups at the 4, 2’, and 4’ positions contribute to its unique chemical reactivity and biological properties .

Properties

IUPAC Name

1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17-18,20H,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZBWDAJMIPJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654870
Record name 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111316-17-7
Record name 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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